Methyl 1-benzylazepane-4-carboxylate
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Overview
Description
Methyl 1-benzylazepane-4-carboxylate is a chemical compound with a unique structure that includes an azepane ring substituted with a benzyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-benzylazepane-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with a suitable carboxylic acid derivative, followed by cyclization to form the azepane ring. The esterification of the carboxyl group with methanol completes the synthesis.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-benzylazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of various substituted azepane derivatives.
Scientific Research Applications
Methyl 1-benzylazepane-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-benzylazepane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Benzylazepane derivatives: Compounds with similar azepane rings but different substituents.
Carboxylate esters: Compounds with ester functional groups similar to Methyl 1-benzylazepane-4-carboxylate.
Uniqueness: this compound is unique due to its specific combination of an azepane ring, benzyl group, and carboxylate ester. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
methyl 1-benzylazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-18-15(17)14-8-5-10-16(11-9-14)12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQSQZLZPOTQSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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